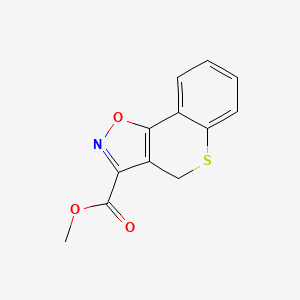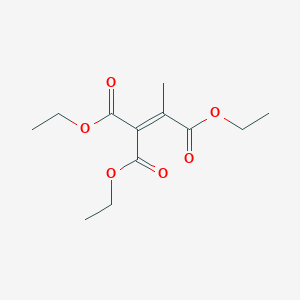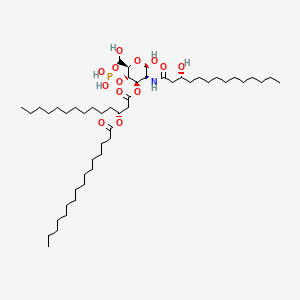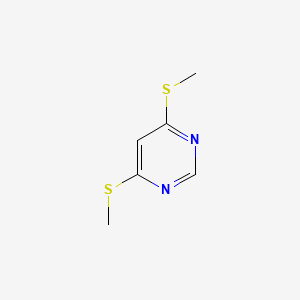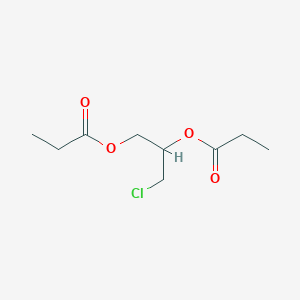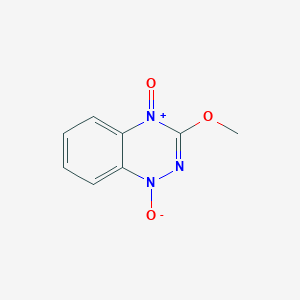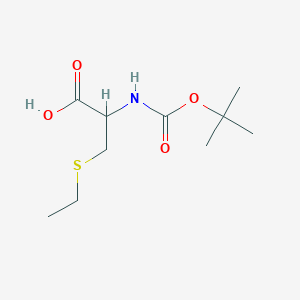
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a nitrophenoxyethyl group, and a piperazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Nitrophenoxyethyl Intermediate: This step involves the nitration of phenol followed by etherification to introduce the ethyl group.
Coupling with Piperazine: The intermediates are then coupled with piperazine under controlled conditions to form the desired piperazinyl compound.
Final Assembly and Purification: The final step involves the assembly of the butanone backbone and purification of the product to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated purification systems are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenoxyethyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-propanone
Uniqueness
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
40986-90-1 |
|---|---|
Formule moléculaire |
C22H28Cl2FN3O4 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H26FN3O4.2ClH/c23-19-5-3-18(4-6-19)22(27)2-1-11-24-12-14-25(15-13-24)16-17-30-21-9-7-20(8-10-21)26(28)29;;/h3-10H,1-2,11-17H2;2*1H |
Clé InChI |
GUJFEVCRVBOPKU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CCOC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


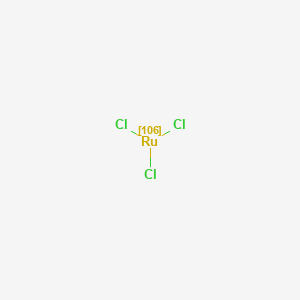
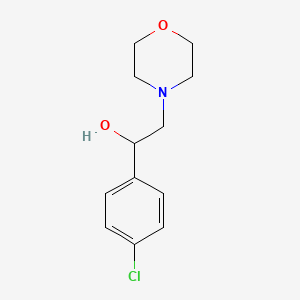
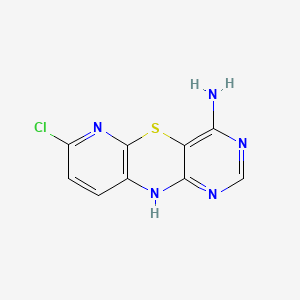
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)


